molecular formula C13H13NO4 B1454155 Methyl 4,8-dimethoxyquinoline-2-carboxylate CAS No. 76995-87-4

Methyl 4,8-dimethoxyquinoline-2-carboxylate

Cat. No. B1454155
CAS RN: 76995-87-4
M. Wt: 247.25 g/mol
InChI Key: OKNSSRWVFHWDAP-UHFFFAOYSA-N
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Description

Methyl 4,8-dimethoxyquinoline-2-carboxylate is a chemical compound with the molecular formula C13H13NO4 . It has a molecular weight of 247.25 . The IUPAC name for this compound is methyl 4,8-dimethoxy-2-quinolinecarboxylate .


Molecular Structure Analysis

The InChI code for Methyl 4,8-dimethoxyquinoline-2-carboxylate is 1S/C13H13NO4/c1-16-10-6-4-5-8-11(17-2)7-9(13(15)18-3)14-12(8)10/h4-7H,1-3H3 . This code provides a specific representation of the molecule’s structure. For a visual representation, please refer to a chemical database or software that can interpret InChI codes.


Physical And Chemical Properties Analysis

Methyl 4,8-dimethoxyquinoline-2-carboxylate is a solid at room temperature . It should be stored in a sealed container in a dry environment .

Scientific Research Applications

Therapeutic Potentials and Biological Activities

Anticancer and Antimalarial Applications : Tetrahydroisoquinoline derivatives, including those related to Methyl 4,8-dimethoxyquinoline-2-carboxylate, have been extensively studied for their therapeutic activities. These compounds have shown promise in drug discovery for cancer and central nervous system (CNS) diseases. The US FDA approval of trabectedin, a tetrahydroisoquinoline derivative, for soft tissue sarcomas highlights the anticancer potential of this class of compounds. Furthermore, they may also offer promising leads for treating infectious diseases like malaria, tuberculosis, HIV-infection, and leishmaniasis (Singh & Shah, 2017).

Neurodegenerative Disorders : The neuroprotective, anti-addictive, and antidepressant-like activities of certain endogenous amines related to Methyl 4,8-dimethoxyquinoline-2-carboxylate have been documented. These findings underscore the potential for developing new treatments for neurodegenerative diseases of the central nervous system (Antkiewicz‐Michaluk et al., 2018).

Antioxidant Properties : Compounds related to Methyl 4,8-dimethoxyquinoline-2-carboxylate have been explored for their antioxidant properties. The role of these compounds in combating oxidative stress suggests their potential in preventing or treating diseases where oxidative damage is a key pathophysiological mechanism (de Koning, 2002).

Analytical and Environmental Applications

Fluorescent Probes for Metal Ions : Derivatives of 8-aminoquinoline, related to Methyl 4,8-dimethoxyquinoline-2-carboxylate, have been utilized as fluorescent probes for detecting metal ions, including zinc. These compounds are valued for their selectivity, sensitivity, and applicability in biological and environmental analyses (Mohamad et al., 2021).

Antioxidant Activity Determination : The exploration of Methyl 4,8-dimethoxyquinoline-2-carboxylate-related compounds for determining antioxidant activity underscores their significance in food engineering, medicine, and pharmacy. Their role in assessing the antioxidant capacity of complex samples through various assays highlights their versatility and applicability in research (Munteanu & Apetrei, 2021).

Safety And Hazards

This compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound.

properties

IUPAC Name

methyl 4,8-dimethoxyquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-16-10-6-4-5-8-11(17-2)7-9(13(15)18-3)14-12(8)10/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNSSRWVFHWDAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90697529
Record name Methyl 4,8-dimethoxyquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4,8-dimethoxyquinoline-2-carboxylate

CAS RN

76995-87-4
Record name Methyl 4,8-dimethoxyquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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